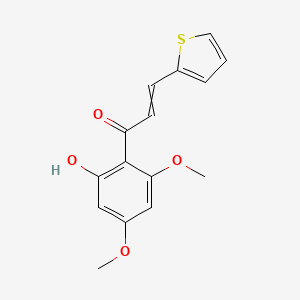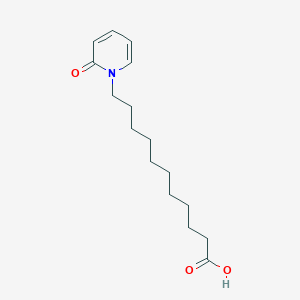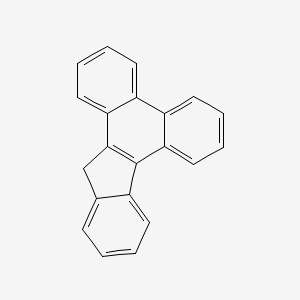
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a methyl group, a methylsulfanyl group, and a carbonyl chloride group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of the imidazole with methylthiol (CH3SH) in the presence of a suitable catalyst.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the imidazole derivative with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine (Et3N) and solvents like dichloromethane (DCM).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA); conditions include the use of solvents like acetonitrile (CH3CN).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4); conditions include the use of solvents like tetrahydrofuran (THF).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The methylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylsulfonyl)-1H-imidazole-5-carbonyl chloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-Methyl-4-(methylthio)-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. The combination of the methylsulfanyl group and the imidazole ring enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
73187-14-1 |
|---|---|
Molecular Formula |
C6H7ClN2OS |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-3-8-6(11-2)4(9)5(7)10/h3H,1-2H3 |
InChI Key |
HYGHQBKNCKYDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


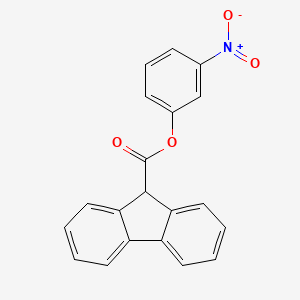
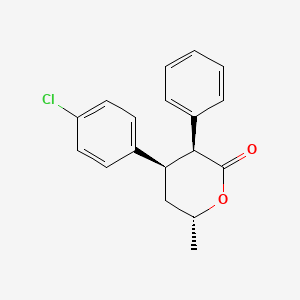
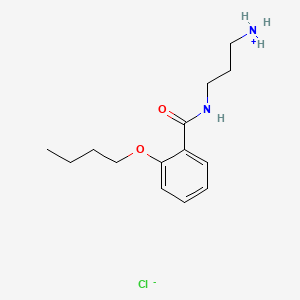
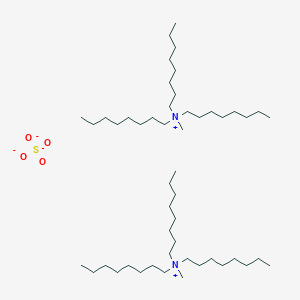
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
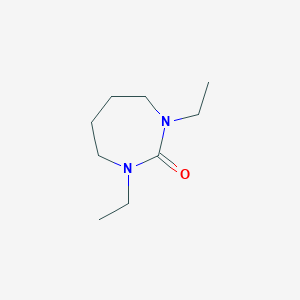
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
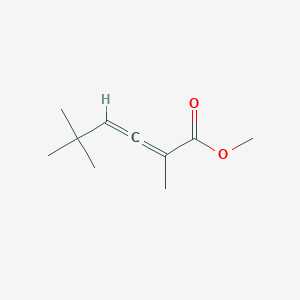
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
